8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Overview
Description
8-Benzyl-1-phenyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage between a triazaspirodecane core and a benzyl-phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with phenyl isocyanate to form an intermediate, which then undergoes cyclization with a suitable diketone to yield the desired spiro compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine, with the reaction being carried out at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl rings, often using halogenating agents or nucleophiles like sodium azide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel spirocyclic compounds.
Biology: In biological research, this compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: In medicine, derivatives of this compound are being explored for their potential anti-inflammatory and anticancer properties. Preliminary studies suggest that these derivatives can inhibit specific enzymes and pathways involved in disease progression.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, in anticancer research, it may inhibit kinases involved in cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Lacks the phenyl group, resulting in different reactivity and applications.
1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Similar structure but without the benzyl group, affecting its biological activity.
8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives: Various derivatives with modifications on the benzyl or phenyl rings, leading to diverse properties and uses.
Uniqueness: The uniqueness of 8-Benzyl-1-phenyl-1,3,8-triazaspiro[45]decane-2,4-dione lies in its spirocyclic structure, which imparts distinct chemical and biological properties
This comprehensive overview highlights the importance and versatility of 8-Benzyl-1-phenyl-1,3,8-triazaspiro[45]decane-2,4-dione in scientific research and industrial applications
Properties
IUPAC Name |
8-benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-18-20(23(19(25)21-18)17-9-5-2-6-10-17)11-13-22(14-12-20)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,21,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUZKHOUCKGFEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2C3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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